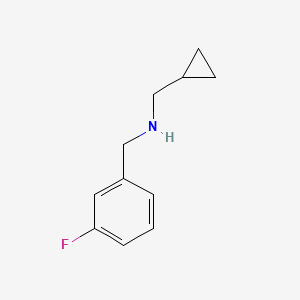

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLUQBCEXNZXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the N-(Cyclopropylmethyl)-3-fluoro-benzylamine Core

The construction of the fundamental this compound structure can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale of synthesis, and the need for specific substitution patterns.

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of this compound. This one-pot reaction typically involves the condensation of 3-fluorobenzaldehyde (B1666160) with cyclopropylmethylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. ed.govias.ac.in

The reaction is versatile, and a variety of reducing agents can be employed, each with its own set of advantages. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ias.ac.inmdma.ch Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for imines over aldehydes, which minimizes the formation of the corresponding alcohol byproduct. ucla.edu The reaction is typically carried out in a suitable organic solvent, such as methanol, ethanol, or dichloromethane, at room temperature. ias.ac.in

The general reaction scheme is as follows:

Reaction of 3-fluorobenzaldehyde with cyclopropylmethylamine via reductive amination.

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |

| 3-Fluorobenzaldehyde | Cyclopropylmethylamine | NaBH(OAc)₃ | Dichloromethane | ~85-95 |

| 3-Fluorobenzaldehyde | Cyclopropylmethylamine | NaBH₄ / MeOH | Methanol | ~70-85 |

| 3-Fluorobenzaldehyde | Cyclopropylmethylamine | H₂ / Pd/C | Ethanol | ~80-90 |

This interactive table provides representative yields for the reductive amination reaction under different conditions, based on typical outcomes for similar substrates.

Nucleophilic aromatic substitution (SNAr) presents an alternative route to the target molecule, particularly when starting from highly activated aromatic systems. In this approach, a fluorine atom on an aromatic ring is displaced by a nucleophile. For the synthesis of this compound, a plausible, though less direct, pathway could involve the reaction of a dinitro- or cyano-substituted fluorobenzene (B45895) derivative with cyclopropylmethylamine, followed by subsequent functional group transformations. For instance, the reaction of 3,4-difluorobenzonitrile (B1296988) with cyclopropylmethylamine would likely lead to substitution at the 4-position due to the activating effect of the cyano group. The resulting aminobenzonitrile could then be reduced to the corresponding benzylamine (B48309).

The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group (in this case, a fluorine atom). nih.govnih.gov The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov

A hypothetical two-step sequence is illustrated below:

Hypothetical synthesis of an isomer via nucleophilic aromatic substitution followed by reduction.

| Substrate | Nucleophile | Conditions | Intermediate Product | Subsequent Reduction | Final Product |

| 3,4-Difluorobenzonitrile | Cyclopropylmethylamine | K₂CO₃, DMSO, 120 °C | 4-(Cyclopropylmethylamino)-3-fluorobenzonitrile | LiAlH₄, THF | 4-(Cyclopropylmethylamino)-3-fluorobenzylamine |

This interactive table outlines a potential synthetic route involving nucleophilic aromatic substitution, with plausible reagents and intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of carbon-nitrogen bonds. rsc.org While not the most direct route to this compound, this methodology could be employed by coupling 3-fluorobenzyl bromide or a related electrophile with cyclopropylmethylamine. nih.govresearchgate.net

This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of both the amine and the aryl halide. Common ligands include bulky, electron-rich phosphines like Xantphos. nih.gov The reaction is generally carried out in an inert solvent such as toluene (B28343) or dioxane at elevated temperatures.

A representative reaction scheme is shown below:

Palladium-catalyzed synthesis of this compound.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 3-Fluorobenzyl bromide | Cyclopropylmethylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | ~70-85 |

This interactive table presents typical conditions for a palladium-catalyzed cross-coupling reaction to form the target compound.

Stereoselective Synthesis of this compound Analogs

The development of stereoselective methods for the synthesis of this compound analogs is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral auxiliaries can be employed to induce stereoselectivity in the synthesis of chiral amines. iupac.orgbioorganica.com.uanumberanalytics.comnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter has been established, the auxiliary can be removed. For the synthesis of chiral this compound analogs, a chiral auxiliary could be attached to the nitrogen of cyclopropylmethylamine or to a precursor of the benzyl (B1604629) moiety.

For example, a chiral sulfinamide auxiliary can be condensed with 3-fluorobenzaldehyde to form a chiral N-sulfinyl imine. bioorganica.com.uanih.gov Diastereoselective addition of a cyclopropylmethyl Grignard reagent to this imine, followed by removal of the auxiliary, would yield the enantiomerically enriched amine.

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio |

| (R)-tert-Butanesulfinamide | 3-Fluorobenzaldehyde | Cyclopropylmethylmagnesium bromide | >95:5 |

| Evans Auxiliary (on a related substrate) | Acyl derivative | Alkylating agent | >98:2 |

This interactive table illustrates the high diastereoselectivities achievable with the use of common chiral auxiliaries in asymmetric synthesis.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity under mild reaction conditions. nyu.edursc.org Engineered imine reductases (IREDs) are particularly well-suited for the asymmetric reduction of imines to produce chiral secondary and tertiary amines. rsc.orgresearchgate.nettaylorfrancis.comnih.gov

In this approach, 3-fluorobenzaldehyde and cyclopropylmethylamine are reacted in the presence of an engineered IRED and a cofactor, typically NADPH. The enzyme catalyzes the formation of the imine and its subsequent stereoselective reduction to a single enantiomer of this compound. researchgate.netnih.gov The stereochemical outcome (either the (R)- or (S)-enantiomer) can be controlled by selecting an appropriate IRED from a library of engineered enzymes. researchgate.net

| Enzyme | Substrates | Cofactor | Product Enantiomeric Excess (ee %) |

| Engineered IRED (R-selective) | 3-Fluorobenzaldehyde, Cyclopropylmethylamine | NADPH | >99% (R) |

| Engineered IRED (S-selective) | 3-Fluorobenzaldehyde, Cyclopropylmethylamine | NADPH | >99% (S) |

This interactive table demonstrates the exceptional enantioselectivity offered by biocatalytic reductive amination using engineered imine reductases.

Derivatization and Functionalization of the Core Structure

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the secondary amine, the cyclopropyl (B3062369) ring, and the fluorobenzyl moiety. Such derivatization is crucial for exploring the structure-activity relationships of this class of compounds in various chemical and biological contexts.

The secondary amine in this compound is a key site for derivatization through alkylation and acylation reactions. These transformations introduce new substituents on the nitrogen atom, which can significantly alter the compound's steric and electronic properties.

Alkylation Reactions

N-alkylation of secondary amines like this compound can be achieved using various alkylating agents, most commonly alkyl halides. youtube.com The reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity of alkyl halides generally follows the order I > Br > Cl. youtube.com To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as potassium carbonate or triethylamine (B128534) is often employed. The general scheme for this reaction is presented below:

Scheme 1: General N-alkylation of a secondary amine with an alkyl halide.

For this compound, this reaction would lead to the formation of a tertiary amine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common choices. Another approach for N-alkylation involves the use of alcohols as alkylating agents, often catalyzed by transition metal complexes, which is considered a more environmentally benign method. nih.govresearchgate.net

Acylation Reactions

N-acylation introduces an acyl group (R-C=O) onto the nitrogen atom, converting the secondary amine into an amide. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction is generally carried out in the presence of a base to scavenge the acidic byproduct (e.g., HCl). Pyridine is often used as both a solvent and a base in these reactions.

Scheme 2: General N-acylation of a secondary amine with an acyl chloride.

The resulting N-acyl derivatives of this compound exhibit different chemical properties compared to the parent amine. The amide bond, for instance, is planar and less basic than the amine due to the delocalization of the nitrogen lone pair into the carbonyl group. A variety of acyl groups can be introduced, leading to a wide array of functionalized molecules.

Below is a table summarizing potential alkylation and acylation products of this compound.

| Reagent | Product Name | Product Structure |

| Methyl Iodide | N-(Cyclopropylmethyl)-N-methyl-3-fluorobenzylamine | |

| Ethyl Bromide | N-Ethyl-N-(cyclopropylmethyl)-3-fluorobenzylamine | |

| Acetyl Chloride | N-(Cyclopropylmethyl)-N-(3-fluorobenzyl)acetamide | |

| Benzoyl Chloride | N-(Cyclopropylmethyl)-N-(3-fluorobenzyl)benzamide |

Beyond the secondary amine, the cyclopropyl and fluorobenzyl moieties of the core structure present further opportunities for functionalization.

Modifications of the Cyclopropyl Subunit

The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. These reactions can be initiated by radicals or acids, leading to the formation of acyclic structures. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum chloride, yielding N-(2-chloropropyl)amides or 2-oxazolines. rsc.orgresearchgate.net While this applies to an acylated derivative, it demonstrates the potential for transforming the cyclopropyl ring. Radical-induced ring-opening of cyclopropylmethyl systems is also a known transformation, which can lead to homoallylic products. rsc.orgnih.gov These types of reactions could be employed to introduce linear alkyl chains with various functionalities.

Modifications of the Fluorobenzyl Subunit

The 3-fluorobenzyl group can be modified through electrophilic aromatic substitution reactions on the phenyl ring. The fluorine atom and the alkylamino substituent (-CH2-NH-R) influence the position of further substitution. The fluorine atom is an ortho-, para-directing deactivator, while the alkylamino group is an ortho-, para-directing activator. libretexts.org In electrophilic aromatic substitution, the incoming electrophile will be directed to the positions most activated by the substituents. masterorganicchemistry.comuci.edu Therefore, for this compound, the most likely positions for electrophilic attack are ortho and para to the activating alkylamino group, and ortho and para to the deactivating but directing fluorine atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring, leading to further diversification of the core structure.

Mechanistic Investigations of N Cyclopropylmethyl 3 Fluoro Benzylamine Reactivity

Reaction Pathways Involving the Cyclopropylamine (B47189) Moiety

The cyclopropyl (B3062369) group, a three-membered carbocycle, imparts unique reactivity due to its inherent ring strain. When attached to a nitrogen atom, its behavior is further modulated by the electronic properties of the amine.

The ring-opening of cyclopropylamines is a well-documented process that can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the molecule. chemistryviews.org For donor-acceptor (D-A) cyclopropanes, the interaction between the electron-donating portion (the amine) and an acceptor group can lead to the weakening and eventual cleavage of the vicinal C-C bonds of the cyclopropane (B1198618) ring. nih.govacs.org In the case of N-(Cyclopropylmethyl)-3-fluoro-benzylamine, the nitrogen atom acts as the donor.

In acidic environments, such as in the presence of superacids, the protonation of the amine group can initiate ring-opening. nih.gov This process may involve the formation of a dicationic intermediate, leading to regioselective cleavage of the cyclopropane ring. nih.gov The cleavage can occur at either the bond adjacent to the substituent (vicinal bond) or the bond opposite to it (distal bond). nih.gov The stability of the resulting carbocation intermediates often dictates the regioselectivity of the cleavage.

Electrochemical methods have also been developed for the oxidative ring-opening of cyclopropylamides, which can be extended conceptually to cyclopropylamines. chemistryviews.org These reactions proceed via single-electron transfer to generate radical cation intermediates, which then undergo C-C bond fragmentation.

The potential ring-opening pathways for the cyclopropylmethyl group in this compound can lead to a variety of linear products, as illustrated in the table below.

| Cleavage Type | Proposed Intermediate | Potential Product Structure |

| Vicinal Bond Cleavage | Secondary Carbocation | F-C6H4-CH2-NH-CH2-CH=CH-CH3 |

| Distal Bond Cleavage | Primary Carbocation | F-C6H4-CH2-NH-CH=CH-CH2-CH3 |

| Electrochemical Oxidation | Radical Cation | F-C6H4-CH2-N=CH-CH2-CH2-CH3 (after further steps) |

This table presents hypothetical products based on established ring-opening mechanisms for related cyclopropylamine systems.

The secondary amine functionality in this compound can undergo oxidation to form intermediate species such as hydroxylamines and nitrones. researchgate.net The oxidation of secondary amines to N,N-disubstituted hydroxylamines can be achieved using various oxidizing agents. These hydroxylamines can then be further oxidized to the corresponding nitrones. researchgate.net For instance, reagents like hydrogen peroxide catalyzed by sodium tungstate (B81510) have proven effective for the one-step synthesis of nitrones from secondary amines. researchgate.net

The formation of a nitrone from this compound would proceed via the oxidation of the nitrogen atom. The resulting N-oxide intermediate is a 1,3-dipole.

Plausible Oxidation Pathway:

Hydroxylamine Formation: this compound + [O] → N-(Cyclopropylmethyl)-N-(3-fluorobenzyl)hydroxylamine

Nitrone Formation: N-(Cyclopropylmethyl)-N-(3-fluorobenzyl)hydroxylamine + [O] → N-(3-fluorobenzylidene)-cyclopropylmethanamine N-oxide

Once formed, these nitrone intermediates are highly reactive and can participate in various transformations, most notably 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes, alkynes, or arynes. researchgate.net This reactivity provides a powerful tool for the synthesis of complex five-membered heterocyclic structures.

| Intermediate | Precursor | Reagents for Formation | Key Reactivity |

| Hydroxylamine | Secondary Amine | m-CPBA, H₂O₂ | Can be isolated or further oxidized |

| Nitrone | Secondary Amine / Hydroxylamine | H₂O₂/Na₂WO₄, Oxone | 1,3-Dipolar Cycloaddition |

Elucidation of C-N Bond Formation and Cleavage Mechanisms

The benzyl-nitrogen (C-N) bond in N-alkylbenzylamines is susceptible to cleavage under various conditions, a reaction of significant interest in organic synthesis for deprotection strategies and functional group transformations. researchgate.netorganic-chemistry.org

Oxidative cleavage of the C-N bond in N-alkylbenzylamines is a common transformation. researchgate.net The mechanism often involves the oxidation of the benzyl (B1604629) group's active "-CH₂-" unit. researchgate.net However, direct cleavage of the C-N bond can also be achieved. Electrochemical methods, for example, provide a metal-free and oxidant-free approach to selectively cleave the benzylic C-N bond. mdpi.com A proposed mechanism involves a single-electron oxidation at the anode to form a nitrogen radical cation. mdpi.com This is followed by deprotonation and rearrangement to an α-amino-alkyl radical, which is then further oxidized to a carbocation that is trapped by a nucleophile like water, ultimately leading to bond cleavage. mdpi.com

Photochemical methods have also been developed for both the formation and cleavage of benzylic C-N bonds, highlighting the versatility of this functional group under different energetic inputs. semanticscholar.org Catalytic systems, such as those based on palladium-on-carbon (Pd/C), can facilitate the N-debenzylation of benzylamines, typically through hydrogenolysis. organic-chemistry.org

The susceptibility of the C-N bond in this compound to cleavage would be influenced by the stability of the resulting intermediates. The fluorine substituent on the benzene (B151609) ring may exert an electronic effect on the stability of any benzylic carbocation or radical intermediates formed during the cleavage process.

| Cleavage Method | Key Reagents/Conditions | Proposed Intermediate | Typical Products |

| Oxidative Cleavage | ZnN₄-SAC, O₂ | Not specified | Benzonitriles |

| Electrochemical Cleavage | Graphite anode, Pt cathode | Nitrogen radical cation | Carbonyl compounds, Amines |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Adsorbed species on catalyst surface | Toluene (B28343) derivative, Primary amine |

Advanced Structural Characterization and Molecular Architecture

Spectroscopic Techniques for Elucidating Complex Structures

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the complete bonding network of N-(Cyclopropylmethyl)-3-fluoro-benzylamine. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show correlations between the methine proton and the methylene (B1212753) protons of the cyclopropyl (B3062369) group. It would also confirm the connectivity between the benzylic methylene protons and the N-H proton, as well as couplings between adjacent aromatic protons on the 3-fluorophenyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, which is crucial for assigning the closely spaced signals of the aromatic ring and the distinct signals of the cyclopropylmethyl moiety.

Based on the structure, the following correlations would be anticipated:

| Technique | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY (¹H-¹H) | Benzylic CH₂ ↔ N-H | Confirms proximity and potential coupling. |

| Cyclopropyl CH ↔ Cyclopropyl CH₂ | Establishes connectivity within the cyclopropyl ring. | |

| Cyclopropyl CH₂ ↔ N-CH₂ | Links the cyclopropyl group to the benzylamine (B48309) core. | |

| Aromatic Protons | Shows coupling patterns (ortho, meta, para) on the fluorophenyl ring. | |

| HSQC (¹H-¹³C) | Benzylic CH₂ protons ↔ Benzylic C atom | Assigns the benzylic carbon signal. |

| Cyclopropyl protons ↔ Cyclopropyl C atoms | Assigns the unique carbon signals of the cyclopropylmethyl group. | |

| Aromatic protons ↔ Aromatic C atoms | Assigns the carbon signals of the 3-fluorophenyl ring. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. thermofisher.com For this compound (C₁₁H₁₄FN), HRMS provides an exact mass measurement that can confirm its molecular formula.

The expected monoisotopic mass can be calculated with high precision, allowing for differentiation from other compounds with the same nominal mass. Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve:

Benzylic cleavage: Loss of the cyclopropylmethyl group to form the stable 3-fluorobenzyl cation (m/z 109).

Alpha-cleavage: Loss of a hydrogen atom from the benzylic carbon.

Loss of the fluorophenyl ring: Fragmentation leading to ions corresponding to the cyclopropylmethylamine moiety.

| Parameter | Value/Fragment | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₄FN | Defines the elemental composition. |

| Calculated Monoisotopic Mass | 180.11885 u | Provides a high-accuracy target for experimental measurement. |

| Major Expected Fragment Ion | [C₇H₆F]⁺ | Corresponds to the 3-fluorotropylium or benzyl (B1604629) cation (m/z ≈ 109), resulting from cleavage of the C-N bond. |

| Other Potential Fragment | [C₄H₈N]⁺ | Corresponds to the cyclopropylmethylaminyl fragment (m/z ≈ 70). |

X-ray Crystallography of this compound Derivatives and Related Scaffolds

Although a specific crystal structure for this compound is not publicly available, analysis of derivatives and related scaffolds provides significant insight into its likely solid-state architecture. mdpi.com X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.

The conformation of this compound in the solid state would be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. The molecule possesses significant conformational flexibility around the C-N and C-C single bonds.

In related structures, such as N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide groups adopt specific inclinations relative to the central benzene (B151609) ring to optimize packing. researchgate.net Similarly, the cyclopropylmethyl and 3-fluorobenzyl groups in the target molecule would likely orient to facilitate efficient packing, potentially forming layered or herringbone motifs commonly seen in aromatic compounds. mdpi.com The presence of multiple independent molecules in the asymmetric unit (Z' > 1) is also a possibility, arising from subtle differences in conformation that allow for more optimized packing arrangements. mdpi.com

The crystal packing is directed by a variety of intermolecular interactions. gla.ac.uk

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor. It is expected to form N-H···N or N-H···F hydrogen bonds. While N-H···F interactions are generally considered weak, they can play a significant role in directing the crystal packing of fluorinated organic molecules. ed.ac.uk

Weak C-H···π and C-H···F Interactions: The numerous C-H bonds in the molecule can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the aromatic ring or the electronegative fluorine atom. These interactions are subtle but collectively important for stabilizing the three-dimensional crystal structure. ed.ac.uk

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. samsun.edu.trmq.edu.au It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-atom contacts. A two-dimensional "fingerprint plot" is generated, which summarizes the relative frequency of different types of contacts.

For a molecule like this compound, the Hirshfeld surface analysis would quantify the contributions of various interactions. Based on analyses of related fluorinated and aromatic compounds, a likely distribution of contacts can be predicted. nih.govnih.gov

| Contact Type | Predicted Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | ~40-55% | Represents the most abundant, though weakest, van der Waals contacts due to the hydrogen-rich exterior of the molecule. nih.govnih.gov |

| C···H / H···C | ~15-30% | Quantifies C-H···π interactions between the aliphatic C-H bonds and the aromatic ring system. nih.gov |

| F···H / H···F | ~10-20% | Highlights the significance of C-H···F and N-H···F hydrogen bonds in the crystal packing. nih.gov |

| N···H / H···N | ~5-10% | Represents the primary N-H···N hydrogen bonds, which are strong and highly directional. nih.gov |

| C···C | ~2-5% | Indicates the presence of π-π stacking interactions between aromatic rings. |

The red spots on a Hirshfeld surface mapped with dnorm would indicate the locations of the strongest intermolecular contacts, primarily the N-H···N or N-H···F hydrogen bonds. nih.gov The analysis would confirm that while strong hydrogen bonds provide primary directionality, the crystal structure is ultimately stabilized by a multitude of weaker, less-directional contacts like H···H and C···H interactions.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics studies investigating the conformational flexibility of N-(Cyclopropylmethyl)-3-fluoro-benzylamine have been published.

In Silico Approaches to Molecular Interaction Prediction (e.g., conceptual binding modes to scaffolds)

There are no available in silico studies predicting the conceptual binding modes or molecular interactions of this compound with any biological scaffolds.

Further research or the publication of new studies would be required to provide the specific computational and theoretical data requested for this compound.

N Cyclopropylmethyl 3 Fluoro Benzylamine As a Precursor and Scaffold in Chemical Synthesis

Strategic Utility in the Construction of Diverse Chemical Entities

The strategic importance of the N-(Cyclopropylmethyl)-3-fluoro-benzylamine scaffold lies in its inherent structural and electronic properties that medicinal chemists can exploit. The cyclopropyl (B3062369) ring, a recurring motif in numerous drug molecules, offers a unique combination of steric and electronic characteristics. researchgate.net Its three-membered ring structure introduces conformational rigidity, which can be advantageous for optimizing binding interactions with biological targets. researchgate.netresearchgate.net Furthermore, the cyclopropane (B1198618) ring's unique orbital arrangement can influence the electronic properties of adjacent functional groups, potentially enhancing biological activity. researchgate.net

The benzylamine (B48309) portion of the molecule provides a versatile handle for a wide array of chemical transformations. The secondary amine can readily participate in reactions to form amides, sulfonamides, and ureas, or it can be a key component in the construction of nitrogen-containing heterocyclic systems. The phenyl ring, activated by the fluorine substituent, is amenable to various substitution reactions, allowing for the introduction of additional functional groups to modulate the molecule's properties. This adaptability makes the scaffold a powerful tool for generating libraries of compounds for drug discovery and other applications.

Rational Design of Derivatives and Related Compounds

The rational design of derivatives based on the this compound scaffold involves the systematic modification of its key components to achieve desired properties. This approach allows chemists to fine-tune the molecule's size, shape, polarity, and reactivity.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govnih.govmdpi.com The this compound unit can be strategically incorporated into various heterocyclic frameworks.

Purines: The secondary amine of the benzylamine can be used as a nucleophile to displace a leaving group on a pyrimidine (B1678525) precursor, followed by cyclization to form the purine (B94841) ring system. google.commdpi.comnih.govmdpi.com This approach allows for the synthesis of 9-substituted purine derivatives where the N-(Cyclopropylmethyl)-3-fluoro-benzyl group is attached to the N9 position of the purine core.

Pyrazines: Pyrazine (B50134) derivatives can be synthesized through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. unimas.myresearchgate.net The this compound can be modified to introduce a second amino group, which can then participate in a condensation reaction to form a substituted pyrazine ring. rjpbcs.comnih.govnih.gov

Quinolines: Several methods exist for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.comnih.gov The benzylamine moiety can be incorporated into precursors for these reactions, leading to the formation of quinolines bearing the N-(Cyclopropylmethyl)-3-fluoro-benzyl substituent. For example, an appropriately substituted aniline (B41778) derived from the scaffold could undergo condensation with an α,β-unsaturated carbonyl compound to yield a quinoline (B57606) derivative. nih.gov

Xanthines: Xanthine (B1682287) derivatives are often synthesized by modifying existing purine systems or by building the bicyclic ring from a substituted pyrimidine. nih.govnih.govdrugbank.com The N-(Cyclopropylmethyl)-3-fluoro-benzyl group can be introduced at the N7 or N9 positions of the xanthine scaffold through alkylation reactions.

Below is an interactive data table summarizing the incorporation of the scaffold into these heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Potential Point of Attachment |

| Purines | Cyclization of a substituted pyrimidine precursor | N9 position |

| Pyrazines | Condensation of a diamine with a 1,2-dicarbonyl | Ring substituent |

| Quinolines | Skraup, Doebner-von Miller, or Friedländer synthesis | Ring substituent |

| Xanthines | Alkylation of a xanthine precursor | N7 or N9 position |

The position of the fluorine atom on the phenyl ring has a profound impact on the electronic properties of the scaffold and its derivatives. nih.gov Fluorine is a highly electronegative atom that can significantly alter the acidity, basicity, and reactivity of nearby functional groups through inductive effects. researchgate.netmdpi.com The presence of a fluorine atom can also influence the molecule's metabolic stability and its ability to participate in hydrogen bonding. researchgate.net

In the case of this compound, the fluorine at the meta position withdraws electron density from the aromatic ring, which can affect the reactivity of the ring towards electrophilic substitution. It can also influence the pKa of the secondary amine. Moving the fluorine atom to the ortho or para positions would result in different electronic distributions and, consequently, different chemical and physical properties. acs.orgd-nb.info For example, an ortho-fluoro substituent could potentially engage in intramolecular hydrogen bonding with the amine proton, influencing the molecule's conformation. nih.gov A systematic investigation of the different fluorine isomers is a common strategy in medicinal chemistry to optimize the properties of a lead compound. mdpi.com

The following table details research findings on the influence of the fluorine atom's position.

| Property | Influence of Fluorine Position |

| Acidity/Basicity | The electron-withdrawing nature of fluorine generally increases the acidity of nearby protons and decreases the basicity of nearby amines. The magnitude of this effect depends on the distance and relative orientation of the fluorine atom. |

| Reactivity | The position of the fluorine atom directs the regioselectivity of further electrophilic aromatic substitution reactions. |

| Conformation | An ortho-fluorine can participate in intramolecular hydrogen bonding, restricting the conformation of the side chain. nih.gov |

| Metabolic Stability | Fluorine substitution can block sites of metabolism, increasing the half-life of a drug. |

| Binding Interactions | A fluorine atom can act as a hydrogen bond acceptor and can also participate in favorable electrostatic interactions with a biological target. |

Development of Novel Molecular Architectures Based on the Benzylamine Framework

The benzylamine framework of this compound provides a robust foundation for the development of novel molecular architectures. nih.govnih.gov Beyond its use as a precursor for heterocyclic synthesis, the scaffold itself can be elaborated to create unique three-dimensional structures. nih.gov For example, the secondary amine can serve as a branching point for the attachment of multiple functional groups, leading to the creation of dendritic or cage-like molecules.

Furthermore, the benzylamine core can be incorporated into larger, more complex scaffolds through multi-step synthetic sequences. For instance, it can be used as a key building block in the total synthesis of natural products or their analogs. The combination of the rigid cyclopropyl group, the versatile benzylamine unit, and the electronically tunable fluorinated ring makes this compound a powerful tool for the construction of a wide range of innovative molecular architectures with diverse potential applications. nih.gov

Structure Activity Relationship Sar Principles and Analog Design Considerations

General Principles of Structural Modification and Their Impact on Molecular Recognition

The interaction between a small molecule and its biological target, typically a protein receptor or enzyme, is a highly specific process governed by the principles of molecular recognition. The molecule's three-dimensional shape, electronic properties, and hydrophobicity must be complementary to the binding site of the target protein. Structural modifications are systematically introduced to a lead compound to probe and optimize these interactions.

Key strategies in structural modification include:

Substituent Variation: Adding, removing, or changing functional groups on a molecular scaffold. In the case of N-(Cyclopropylmethyl)-3-fluoro-benzylamine, this could involve altering the substituent on the phenyl ring (e.g., changing the position or type of halogen) or modifying the N-alkyl group.

Scaffold Hopping or Modification: Altering the core structure of the molecule while retaining key binding elements.

Conformational Constraint: Introducing structural features, such as rings or double bonds, to lock the molecule into a specific, biologically active conformation. The cyclopropyl (B3062369) group on the nitrogen atom of the subject compound is an example of such a constraint. nih.gov This can lead to a more favorable entropic contribution to binding affinity. nih.gov

Each modification provides insight into the steric, electronic, and hydrophobic requirements of the binding site. For instance, replacing a hydrogen-bond donor with a non-polar group can determine the importance of that specific hydrogen bond for affinity. nih.govdrugdesign.org Similarly, altering the size of a substituent can reveal the dimensions of a hydrophobic pocket within the receptor. These analyses aim to build a comprehensive pharmacophore model, which defines the essential structural features required for biological activity and guides the design of more effective molecules. researchgate.net

Systematic Exploration of N-Substituent Effects in Analog Series

The substituent attached to the nitrogen atom of the benzylamine (B48309) scaffold plays a pivotal role in determining the compound's interaction with its biological target. Modifications to this group can profoundly influence affinity, selectivity, and functional activity (i.e., whether the compound acts as an agonist or antagonist).

The N-cyclopropylmethyl group is a particularly noteworthy substituent in drug design for several reasons:

Conformational Rigidity: The three-membered cyclopropane (B1198618) ring restricts the rotational freedom of the N-substituent, which can pre-organize the molecule into a conformation that is favorable for receptor binding. nih.gov

Metabolic Stability: The cyclopropyl ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to simple alkyl chains, which can improve a drug's half-life. nih.gov

Unique Electronic Properties: The cyclopropane ring possesses enhanced π-character in its C-C bonds, allowing it to participate in unique electronic interactions with a target receptor. nih.gov

Potency and Selectivity: In various classes of compounds, particularly those targeting opioid receptors, the N-cyclopropylmethyl group is known to confer potent and sometimes selective activity. nih.gov

A systematic exploration of N-substituents would involve synthesizing and testing a series of analogs where the cyclopropylmethyl group is replaced by other moieties. This allows for a direct assessment of how changes in size, shape, and electronics at this position affect biological activity. For example, replacing the cyclopropylmethyl group with simple alkyl chains of varying lengths (e.g., methyl, ethyl, propyl) can probe for the optimal size of a hydrophobic pocket.

While specific SAR data for this compound is not publicly available, data from analogous systems can illustrate the principle. The following table shows SAR data for a series of 8-benzylaminoxanthine derivatives, demonstrating how changes to an N-substituent significantly impact binding affinity at adenosine (B11128) receptors (A2A). Although the core scaffold is different, the data exemplifies the critical role of the N-substituent's size and nature in molecular recognition.

| Compound | Core Scaffold | N1-Substituent (R¹) | A₂A Receptor Affinity (Kᵢ, nM) nih.gov |

|---|---|---|---|

| Lead Compound | 8-(2-chlorobenzylamino)xanthine | -CH₂CH₃ (Ethyl) | 71 |

| Analog 1 | 8-(2-chlorobenzylamino)xanthine | -(CH₂)₂CH₃ (Propyl) | 302 |

| Analog 2 | 8-(2-chlorobenzylamino)xanthine | -(CH₂)₃CH₃ (Butyl) | 318 |

| Analog 3 | 8-(2-chlorobenzylamino)xanthine | -(CH₂)₄CH₃ (Pentyl) | >1000 |

| Analog 4 | 8-(2-chlorobenzylamino)xanthine | -CH₂-Ph (Benzyl) | 323 |

This table illustrates the principle of N-substituent effects using data from an analogous series of xanthine (B1682287) derivatives. Data is sourced from reference nih.gov.

As shown in the table, elongating the N-alkyl chain from ethyl to pentyl leads to a progressive and significant loss of affinity, indicating a sterically constrained binding pocket. nih.gov This type of systematic analysis is fundamental to optimizing the N-substituent for any benzylamine-based compound.

Role of the Fluorine Atom in Modulating Molecular Interactions within Chemical Systems

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of molecular properties. tandfonline.com The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen at 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's biological profile. tandfonline.commdpi.com

Key roles of fluorine in modulating molecular interactions include:

Altering Physicochemical Properties: Fluorine is highly electron-withdrawing, which can lower the pKa of nearby basic amines. This change can alter a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and receptor interactions. nih.gov

Enhancing Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole interactions with complementary polar residues in a protein's binding site. mdpi.com In some cases, fluorine can act as a hydrogen bond acceptor.

Blocking Metabolic Sites: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism. Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can block hydroxylation, thereby increasing the drug's metabolic stability and duration of action. tandfonline.comnih.gov

Modulating Conformation: The position of a fluorine atom on a phenyl ring can influence the molecule's preferred conformation. For benzylamines, substitution at the meta-position (position 3) can alter the rotational barrier of the aminomethyl group, influencing how the molecule presents itself to its target. globethesis.com

The position of the fluorine atom on the benzyl (B1604629) ring is critical. Ortho-, meta-, and para-fluorination can lead to distinct electronic and conformational effects, resulting in different biological activities. For instance, studies on various molecular scaffolds have shown that moving a fluorine substituent from one position to another can dramatically alter potency.

The following table, based on SAR data from a series of YC-1 analogs (1-N-substituted indazoles), illustrates how the position of a fluorine atom on a benzyl ring can impact inhibitory activity. This highlights the importance of systematically exploring positional isomers during lead optimization.

| Compound | Core Scaffold | Fluorine Position on N-Benzyl Ring | Inhibitory Activity (IC₅₀, µM) nih.gov |

|---|---|---|---|

| Analog 26a | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole | ortho- (2-fluoro) | 4.9 |

| Analog 26b | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole | meta- (3-fluoro) | 10 |

| Analog 26c | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole | para- (4-fluoro) | 19 |

This table illustrates the principle of positional fluorine effects using data from an analogous series of YC-1 derivatives. Data is sourced from reference nih.gov.

In this specific series, the ortho-fluoro substitution resulted in the highest potency, with activity decreasing as the fluorine was moved to the meta and then para positions. nih.gov This underscores that for this compound, the placement of the fluorine at the meta-position is a deliberate design choice that likely confers a specific set of electronic and conformational properties optimal for its intended biological target.

Future Perspectives and Emerging Research Avenues

Advancements in Synthetic Methodologies for Related Amines

The synthesis of benzylamines and related N-alkylated amines is a cornerstone of organic chemistry, with continuous efforts to develop more sustainable and efficient methods. Traditional methods often rely on harsh reagents and generate significant waste. However, recent advancements are paving the way for greener and more atom-economical approaches that could be adapted for the synthesis of N-(Cyclopropylmethyl)-3-fluoro-benzylamine.

One of the most promising strategies is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgacs.org This approach utilizes alcohols, which are readily available and greener starting materials, to alkylate amines. A catalyst, often based on earth-abundant metals like iron or nickel, temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. acs.orgorganic-chemistry.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine, with water as the only byproduct. acs.orgacs.org The application of this methodology to the reaction between 3-fluorobenzyl alcohol and cyclopropylmethylamine could offer a highly efficient and environmentally benign route to the target compound.

Recent research has highlighted the efficacy of various catalytic systems for such transformations. For instance, well-defined homogeneous iron complexes have been shown to catalyze the direct amination of benzyl (B1604629) alcohols with a variety of amines. acs.org Similarly, commercially available heterogeneous nickel catalysts have proven effective for the synthesis of primary benzylamines from benzyl alcohols and ammonia (B1221849) sources, a process that could be extended to secondary amines. acs.org

Beyond borrowing hydrogen, other catalytic systems are also emerging. Tandem dehydrogenation/amination/reduction processes over copper and gold catalysts have been demonstrated for the synthesis of benzylamine (B48309) from benzyl alcohol. researchgate.nethw.ac.uk These systems can offer high selectivity and yield under continuous gas-phase operation, representing a significant advancement for industrial-scale production. hw.ac.uk

| Methodology | Catalyst Examples | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Homogeneous Iron Complexes, Heterogeneous Nickel Catalysts | Uses alcohols as starting materials, high atom economy, water as the only byproduct. | Direct coupling of 3-fluorobenzyl alcohol and cyclopropylmethylamine. | acs.orgacs.org |

| Tandem Dehydrogenation/Amination/Reduction | Cu/SiO2 and Au/TiO2 | High yield and selectivity, suitable for continuous flow processes. | Efficient, large-scale production from 3-fluorobenzyl alcohol. | researchgate.nethw.ac.uk |

| Reductive Amination | Pt Nanowires, Co(II) complexes | High activity and selectivity under mild conditions for a broad range of substrates. | Alternative route starting from 3-fluorobenzaldehyde (B1666160) and cyclopropylmethylamine. | organic-chemistry.orgresearchgate.net |

Innovations in Computational Design and Prediction

The integration of computational chemistry and machine learning (ML) is revolutionizing molecular design and reactivity prediction. researchgate.netukcatalysishub.co.uk These in silico tools offer the potential to rapidly screen virtual libraries of compounds, predict their properties, and optimize reaction conditions, thereby accelerating the discovery and development process.

For this compound and its derivatives, computational approaches can be employed in several ways. Density Functional Theory (DFT) calculations can model the binding energetics and mechanisms of these amines in various applications, such as CO2 capture or receptor binding. digitellinc.comarxiv.orgacs.org By understanding the molecular interactions at an electronic level, researchers can rationally design new analogues with enhanced performance. For example, DFT could be used to predict how different substitution patterns on the phenyl ring would affect the binding affinity of the molecule to a specific biological target.

Furthermore, the rise of machine learning opens up new frontiers in predictive chemistry. nih.govnih.gov ML models, trained on large datasets of experimental results, can predict reaction outcomes, such as yield and selectivity, with remarkable accuracy. researchgate.netpharmaceutical-technology.com An ML model could be developed to predict the optimal catalyst, solvent, and temperature for the synthesis of this compound derivatives, saving significant experimental time and resources. ukcatalysishub.co.uk These models can also identify novel candidate molecules with desired properties. For instance, a generative model could propose new amine structures with targeted CO2 binding energies or specific pharmacological profiles. digitellinc.com

| Computational Method | Specific Application | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling CO2 sorption characteristics and binding energetics. | Rational design of derivatives for specific applications (e.g., materials science, pharmacology) by predicting binding affinities. | digitellinc.comarxiv.org |

| Machine Learning (ML) - Predictive Models | Predicting reaction yields and identifying optimal reaction conditions. | Accelerated optimization of synthetic routes and prediction of outcomes for novel reactions. | researchgate.netnih.govpharmaceutical-technology.com |

| Machine Learning (ML) - Generative Models | Inverse design of molecules with targeted properties (e.g., CO2 binding energy). | Discovery of novel derivatives of this compound with superior performance characteristics. | digitellinc.com |

Unexplored Reactivity and Transformation Pathways

The unique combination of a cyclopropyl (B3062369) ring, a fluorine substituent, and a secondary amine in this compound presents a rich tapestry of potential reactivity that remains largely unexplored. Future research will likely focus on leveraging these functional groups to forge novel molecular architectures.

A particularly exciting area is the catalytic C–H functionalization of the cyclopropyl group. The C–H bonds on a cyclopropane (B1198618) ring are known to have increased s-character, making them susceptible to activation by transition metal catalysts. acs.org Palladium(II)-catalyzed enantioselective arylation of cyclopropyl C–H bonds in cyclopropylmethylamines has been demonstrated, providing a powerful tool for creating chiral, cis-disubstituted cyclopropane derivatives. nih.govnih.govresearchgate.net Applying this chemistry to this compound could generate a library of complex, stereochemically defined molecules with potential applications in medicinal chemistry.

The fluorine atom on the benzyl ring also offers opportunities for novel transformations. While the C–F bond is the strongest single bond in organic chemistry, methods for its selective activation are emerging. nih.gov Such reactions could enable the late-stage functionalization of the aromatic ring, allowing for the introduction of new substituents and the diversification of molecular scaffolds.

Finally, the amine itself can be a handle for further reactions. The development of methods for the α-C–H functionalization of amines allows for the modification of the molecule at the position adjacent to the nitrogen atom. researchgate.net This could lead to the synthesis of α-substituted derivatives with altered steric and electronic properties.

Expanding the Scope of this compound in Chemical Research

Given the prevalence of its constituent motifs in bioactive molecules, this compound is a prime candidate for exploration in medicinal chemistry and materials science.

In medicinal chemistry, the cyclopropylmethylamine scaffold is present in a number of drugs, and the introduction of a fluoro-benzyl group could modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov For example, fluorinated 2-phenylcyclopropylmethylamines have been investigated as selective serotonin (B10506) 5-HT2C receptor agonists for the treatment of central nervous system disorders. nih.gov The unique structure of this compound could be used as a starting point for the design of novel ligands for a variety of G protein-coupled receptors (GPCRs) or ion channels. Its derivatives could be screened for activity against a wide range of biological targets, potentially leading to new therapeutic agents. nih.govmdpi.com

In materials science, amine-functionalized molecules are of great interest for applications such as carbon capture. digitellinc.comarxiv.org The specific properties of this compound, including its basicity and molecular structure, could be tuned by derivatization to create novel sorbent materials for CO2. Computational screening could guide the design of polymers or porous materials incorporating this amine for enhanced CO2 capacity and stability. researchgate.net Furthermore, benzylamines are important building blocks for polymers, and the incorporation of the fluorinated cyclopropylmethyl moiety could lead to new materials with unique thermal and mechanical properties. acs.org

The continued exploration of this molecule's synthesis, reactivity, and applications, aided by modern computational tools, is poised to unlock its full potential and establish this compound as a valuable building block in the chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyclopropylmethyl)-3-fluoro-benzylamine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropylmethylamine and fluorinated benzyl precursors. For example, cyclopropylmethyl groups are introduced via nucleophilic substitution or reductive amination, as seen in related benzamide syntheses . Key intermediates are characterized using -NMR (e.g., δ = 8.82–8.76 ppm for aromatic protons) and LCMS (e.g., observed mass: 517.1 Da) to confirm regioselectivity and purity . TLC is used to monitor reaction progress .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics using HPLC or LCMS under controlled conditions (e.g., 25–60°C, pH 1–13). Related fluorinated benzamides show sensitivity to strong acids/bases due to the electron-withdrawing fluorine atom, which may accelerate hydrolysis. Accelerated stability testing in buffer solutions, followed by structural analysis via NMR, is recommended .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s receptor-binding affinity compared to other alkyl substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies can compare cyclopropylmethyl with ethyl or neopentyl groups. For example, in cannabinoid receptor agonists, cyclopropylmethyl enhances selectivity for CB2 over CB1 (SI = 1400) due to steric and electronic effects . Computational docking (e.g., AutoDock Vina) and radioligand binding assays (using -CP55,940) are critical for quantifying affinity shifts .

Q. What strategies optimize synthetic yields of this compound derivatives?

- Methodological Answer : Yield optimization involves reagent stoichiometry, catalyst selection (e.g., Pd/C for hydrogenation), and solvent polarity tuning. For instance, using triethylamine as a base in amide coupling improves yields to >90% in related syntheses . Purification via column chromatography (silica gel, hexane/EtOAc gradients) resolves regioisomers, as shown in benzamide derivatives .

Q. How can conflicting NMR data for structural assignments be resolved?

- Methodological Answer : Discrepancies in -NMR peaks (e.g., aromatic vs. aliphatic proton overlaps) are addressed using 2D techniques (COSY, HSQC) and comparison with crystallographic data. For example, crystal structures of N-cyclohexyl-3-fluorobenzamide (CCDC ref: 698765) validate NMR assignments . Deuterated solvents (CDCl, DMSO-d) minimize signal interference .

Q. What analytical methods validate purity and quantify trace impurities?

- Methodological Answer : High-resolution LC-MS (Q-TOF) and GC-MS detect impurities at <0.1% levels. For fluorinated analogs, ion-pair HPLC with fluorinated columns (e.g., C18-F) improves separation. Validation parameters (LOD, LOQ, accuracy) follow ICH guidelines, as demonstrated in patent applications .

Data-Driven Research Challenges

Q. How do metabolic stability studies in liver microsomes inform pharmacokinetic profiles?

- Methodological Answer : Incubate the compound with human and rat liver microsomes (0.5–1 mg/mL) at 37°C, sampling at intervals (0–60 min). LC-MS/MS quantifies parent compound depletion. For example, CB2 agonists with cyclopropylmethyl groups exhibit t >2 hours in microsomes, correlating with in vivo efficacy in pain models .

Q. What computational tools predict regioselectivity in cyclopropane ring-opening reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.